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Compound of Interest

Compound Name: Tetrahydroanthracene

Cat. No.: B13747835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermodynamic stability of

tetrahydroanthracene, a partially saturated polycyclic aromatic hydrocarbon (PAH).

Understanding the thermodynamic properties of this compound is crucial for its application in

various fields, including organic synthesis, materials science, and as a potential liquid organic

hydrogen carrier (LOHC). This document summarizes key thermodynamic data, outlines

experimental and computational methodologies for its determination, and visualizes its

relationship with its parent compound, anthracene.

Quantitative Thermodynamic Data
The thermodynamic stability of a compound is fundamentally described by its standard

enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°).

Below is a compilation of these properties for 1,2,3,4-tetrahydroanthracene and its parent

compound, anthracene, for comparison. Note that the physical states of the compounds are

critical for direct comparison.
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Compoun
d

Formula State
ΔfH°
(kJ/mol)

ΔfG°
(kJ/mol)

Method Source

Anthracene C₁₄H₁₀ solid
124.77 ±

0.92
-

Experiment

al (ATcT)
[1]

Anthracene C₁₄H₁₀ gas 223 ± 10 -
Experiment

al (NIST)
[2]

1,2,3,4-

Tetrahydro

anthracene

C₁₄H₁₄ gas 159.35 323.16

Calculated

(Joback

Method)

[3]

1,2,3,4-

Tetrahydro

anthracene

C₁₄H₁₄ liquid 7.4 ± 1.6 -

Experiment

al

(Calorimetr

y)

[4]

Analysis of Data: The hydrogenation of anthracene to 1,2,3,4-tetrahydroanthracene involves

the addition of two moles of H₂. By comparing the gas-phase enthalpies of formation, we can

estimate the enthalpy of hydrogenation:

ΔrH° = ΔfH°(1,2,3,4-Tetrahydroanthracene, gas) - ΔfH°(Anthracene, gas) - 2 * ΔfH°(H₂, gas)

ΔrH° = 159.35 kJ/mol - 223 kJ/mol - 2 * 0 kJ/mol = -63.65 kJ/mol

This negative enthalpy change indicates that the hydrogenation of anthracene to 1,2,3,4-

tetrahydroanthracene is an exothermic process. The resulting tetrahydroanthracene is

thermodynamically more stable than the reactants (anthracene and hydrogen gas) under

standard conditions. Thermodynamic analysis of the anthracene hydrogenation system shows

that with a rise in temperature, there is a maximum achievable content of 1,2,3,4-

tetrahydroanthracene, indicating that the equilibrium is temperature-dependent[5].

Methodologies for Determining Thermodynamic
Properties
The thermodynamic data presented are determined through a combination of rigorous

experimental techniques and advanced computational methods.
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This method is used to determine the enthalpy of combustion (ΔcH°), from which the standard

enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Objective: To measure the heat released during the complete combustion of a known mass of

1,2,3,4-tetrahydroanthracene.

Apparatus:

Isothermal-jacket bomb calorimeter

High-purity oxygen source

Benzoic acid (for calibration)

Sample crucible (platinum or silica)

Ignition system

High-precision thermometer

Procedure:

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified

sample of benzoic acid. A known mass (approx. 1 g) is placed in the crucible, and the bomb

is sealed and pressurized with high-purity oxygen (approx. 30 atm). The bomb is submerged

in a known volume of water in the calorimeter. The sample is ignited, and the temperature

change (ΔT) of the water is recorded. The energy equivalent (ε_cal) is calculated.

Sample Preparation: A precisely weighed pellet (0.5 - 1.0 g) of 1,2,3,4-

tetrahydroanthracene is placed in the crucible. A fuse wire is attached to the ignition

system, touching the sample.

Combustion: The bomb is sealed, purged of air, and filled with oxygen to ~30 atm. It is then

placed in the calorimeter, and the initial temperature is allowed to stabilize.

Measurement: The sample is ignited. The temperature of the surrounding water is recorded

at regular intervals until it reaches a maximum and then begins to cool.
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Calculation: The gross heat of combustion is calculated from the corrected temperature rise

and the energy equivalent of the calorimeter. Corrections are applied for the heat of

formation of nitric acid (from residual N₂) and sulfuric acid (if sulfur is present), and for the

heat of combustion of the fuse wire.

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the

standard enthalpy of combustion (ΔcH°) using the known enthalpies of formation for the

combustion products (CO₂ and H₂O) via Hess's Law.

High-level quantum chemistry methods are frequently used to predict thermochemical

properties for PAHs, often providing data where experiments are difficult or unavailable[6][7].

The G3 model is a composite method known for its accuracy.

Objective: To compute the gas-phase enthalpy of formation of 1,2,3,4-tetrahydroanthracene.

Workflow:

Geometry Optimization: The molecular structure of 1,2,3,4-tetrahydroanthracene is

optimized using a lower-level theory, typically Density Functional Theory (DFT) with a

standard basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of

the molecule.

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of

theory. This is done to confirm the optimized structure is a true energy minimum (no

imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal

corrections to the enthalpy.

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed on the optimized geometry using more sophisticated theories and larger basis

sets (e.g., MP4, QCISD(T)).

Energy Combination: The G3 method combines the energies from these calculations in a

predefined way to extrapolate to a high level of accuracy, approximating the results of a

much more computationally expensive calculation.

Atomization Energy: The total enthalpy of the molecule at 298.15 K is calculated. The

enthalpy of formation is then determined by subtracting the calculated enthalpy of the
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constituent atoms from the molecule's total enthalpy (the atomization method) or by using

isodesmic reactions, which provide better error cancellation[8]. This work is often part of

larger efforts to create curated databases of PAH properties[6].

Visualization of Thermodynamic Relationships
The thermodynamic stability of tetrahydroanthracene is best understood in the context of the

hydrogenation of anthracene. The following diagram illustrates this reaction pathway, showing

the progression from the fully aromatic parent compound to its partially and fully hydrogenated

derivatives.

Anthracene
(C₁₄H₁₀)

ΔfH°(g) = 223 kJ/mol

1,2,3,4-Tetrahydroanthracene
(C₁₄H₁₄)

ΔfH°(g) = 159 kJ/mol

+ 2H₂

(Exothermic) Perhydroanthracene
(C₁₄H₂₄)

+ 5H₂

(Further Hydrogenation)

Click to download full resolution via product page

Caption: Reaction pathway for the hydrogenation of anthracene.

The diagram above illustrates the logical progression of anthracene hydrogenation. The initial

step to form 1,2,3,4-tetrahydroanthracene is exothermic, indicating a move towards a more

stable state relative to the reactants[9][10]. Further hydrogenation to perhydroanthracene

continues this trend. The relative stability of intermediates and the overall reaction

thermodynamics are critical for applications like hydrogen storage, where the reversible

hydrogenation and dehydrogenation of the carrier molecule are required[11].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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